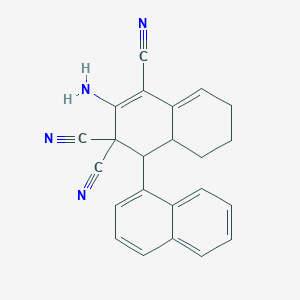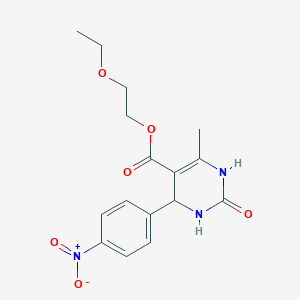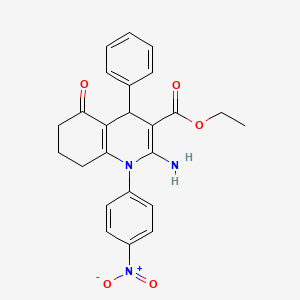![molecular formula C24H12IN3O7 B11107029 5-Iodo-2-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B11107029.png)
5-Iodo-2-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-{[(1,1’,3,3’-tetraoxo-1,1’,3,3’-tetrahydro-2,2’-biisoindol-5-yl)carbonyl]amino}benzoic acid: is a complex organic compound characterized by its unique structure, which includes an iodine atom, a benzoic acid moiety, and a biisoindolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-{[(1,1’,3,3’-tetraoxo-1,1’,3,3’-tetrahydro-2,2’-biisoindol-5-yl)carbonyl]amino}benzoic acid typically involves multiple steps, including the iodination of a precursor compound and the subsequent coupling with the biisoindolyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-Iodo-2-{[(1,1’,3,3’-tetraoxo-1,1’,3,3’-tetrahydro-2,2’-biisoindol-5-yl)carbonyl]amino}benzoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study biochemical pathways and interactions. Its ability to undergo various chemical reactions makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, 5-Iodo-2-{[(1,1’,3,3’-tetraoxo-1,1’,3,3’-tetrahydro-2,2’-biisoindol-5-yl)carbonyl]amino}benzoic acid can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.
Mechanism of Action
The mechanism of action of 5-Iodo-2-{[(1,1’,3,3’-tetraoxo-1,1’,3,3’-tetrahydro-2,2’-biisoindol-5-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-{[(1,1’,3,3’-tetraoxo-1,1’,3,3’-tetrahydro-2,2’-biisoindol-5-yl)carbonyl]amino}benzoic acid
- 4-[(1,1’,3,3’-Tetraoxo-1,1’,3,3’-tetrahydro-2,2’-biisoindol-5-yl)carbonyl]benzoic acid
- 5,5’-(1,1’,3,3’-Tetraoxo-1,1’,3,3’-tetrahydro-2H,2’H-5,5’-biisoindole-2,2’-diyl)diisophthalic acid
Uniqueness
What sets 5-Iodo-2-{[(1,1’,3,3’-tetraoxo-1,1’,3,3’-tetrahydro-2,2’-biisoindol-5-yl)carbonyl]amino}benzoic acid apart from similar compounds is the presence of the iodine atom, which imparts unique reactivity and properties. This makes it particularly valuable in applications where halogenated compounds are required.
Properties
Molecular Formula |
C24H12IN3O7 |
|---|---|
Molecular Weight |
581.3 g/mol |
IUPAC Name |
2-[[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindole-5-carbonyl]amino]-5-iodobenzoic acid |
InChI |
InChI=1S/C24H12IN3O7/c25-12-6-8-18(17(10-12)24(34)35)26-19(29)11-5-7-15-16(9-11)23(33)28(22(15)32)27-20(30)13-3-1-2-4-14(13)21(27)31/h1-10H,(H,26,29)(H,34,35) |
InChI Key |
GKISITPSMZQHMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=C(C=C(C=C5)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B11106954.png)

![2-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11106969.png)
![3-Bromo-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11106984.png)
![(E)-N-(4H-1,2,4-Triazol-4-YL)-1-{3-[(E)-[(4H-1,2,4-triazol-4-YL)imino]methyl]phenyl}methanimine](/img/structure/B11106993.png)
![4-Chloro-N-{2-[2-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]-2-oxoethyl}benzamide](/img/structure/B11107000.png)
![N'-[(1E,2Z)-3-hydroxy-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11107008.png)
![N'-[(1E)-1-(3-hydroxy-1-oxo-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11107020.png)
![ethyl 5-(acetyloxy)-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11107028.png)

![2-[(2Z)-4-(4-fluorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11107038.png)
![N'-[(E)-[3-Methyl-1-phenyl-5-(piperidin-1-YL)-1H-pyrazol-4-YL]methylidene]benzohydrazide](/img/structure/B11107042.png)
![(4R,4aS)-2-amino-4-[4-(propan-2-yl)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B11107057.png)
